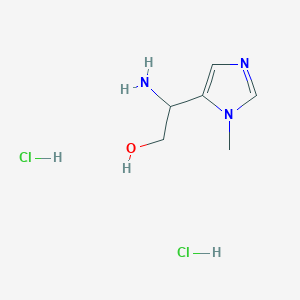

2-amino-2-(1-metil-1H-imidazol-5-il)etan-1-ol dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C6H11N3O·2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 10 | 50 |

| Compound B | E. coli | 11 | 40 |

| Compound C | Bacillus subtilis | 14 | 30 |

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the growth of various cancer cell lines, including those associated with breast and lung cancer. The National Cancer Institute's Developmental Therapeutics Program evaluated the compound's efficacy against a panel of cancer cell lines, revealing significant cytotoxic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, yielding various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers have synthesized several analogs to explore structure-activity relationships (SAR), leading to the identification of more potent derivatives with improved selectivity and efficacy against target cells .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the pharmacokinetic parameters of imidazole containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can influence the action of many drugs and compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde. This process forms the basic imidazole structure.

Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the methyl group at the 1-position and the amino group at the 2-position.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Actividad Biológica

2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride, also known by its CAS number 1989672-17-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C6H13Cl2N3O

- Molecular Weight : 214.09 g/mol

- CAS Number : 1989672-17-4

Biological Activity Overview

The compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer effects. Its activity is primarily attributed to its structural features that allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride possesses notable antibacterial properties.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Enterococcus faecalis | 0.0098 |

These results indicate strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity.

Antifungal Efficacy

The following table presents the antifungal activity against selected fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

The data suggest that this compound could be valuable in managing fungal infections, particularly those resistant to conventional treatments .

The precise mechanism by which 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in its interaction with microbial targets, potentially disrupting cellular processes essential for survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study highlighted the compound's efficacy against multidrug-resistant strains of bacteria, showcasing its potential as an alternative antibiotic .

- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the imidazole structure can enhance antibacterial potency while reducing toxicity .

- Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound can enhance overall efficacy, suggesting potential for use in combination therapies .

Propiedades

IUPAC Name |

2-amino-2-(3-methylimidazol-4-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c1-9-4-8-2-6(9)5(7)3-10;;/h2,4-5,10H,3,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZJRKAWWVRTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(CO)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.